molecular formula C14H10FNO B1280421 4-(Benzyloxy)-2-fluorobenzonitrile CAS No. 185836-35-5

4-(Benzyloxy)-2-fluorobenzonitrile

Cat. No. B1280421
M. Wt: 227.23 g/mol
InChI Key: FNDBNJUWRRLOHU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes a benzyloxy substituent and a fluorine atom, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related fluorobenzonitrile derivatives often involves nucleophilic substitution reactions or condensation processes. For instance, the synthesis of dixanthones and poly(dixanthone)s from 2-aryloxybenzonitriles involves cyclization in trifluoromethanesulfonic acid, as demonstrated in the synthesis of compounds derived from 2-fluorobenzonitriles . Additionally, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a compound with a similar fluorobenzonitrile moiety, was achieved through spectral identification and confirmed by X-ray crystallographic studies .

Molecular Structure Analysis

The molecular structure of fluorobenzonitrile derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond within the molecule . The influence of the fluorine atom on the molecular configuration can be significant, as seen in the study of 2-fluoro-5-nitrobenzonitrile, where the presence of the fluorine atom affects the proton magnetic resonance spectra .

Chemical Reactions Analysis

Fluorobenzonitrile derivatives can participate in various chemical reactions, including metal-mediated coupling and cyclization. For instance, an eight-membered thorium(IV) tetraazamacrocycle was produced by the coupling of four equivalents of 4-fluorobenzonitrile, suggesting the involvement of an imido intermediate . The reactivity of the C=N bond in xanthone-iminium triflates derived from 2-aryloxybenzonitriles was also studied, showing resistance to hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The introduction of a fluoro substituent in benzonitrile derivatives can significantly affect their physical and chemical properties. For example, the presence of a fluoro group in 4-(1-azetidinyl)benzonitrile leads to smaller fluorescence quantum yields and shorter decay times, indicating an enhancement of radiationless deactivation of the excited state . The transition temperatures of liquid-crystal ester derivatives of fluorobenzonitriles also exhibit substantial differences compared to their unsubstituted counterparts .

Scientific Research Applications

Application

This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .

Method

The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands. These ligands then coordinate with transition metal ions to form complexes .

Results

The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .

2. Synthesis of Novel Chalcones Derivatives

Application

The compound is used in the synthesis of novel chalcones derivatives .

Method

The compound is used in coupling reactions with aromatic substituted aldehydes to synthesize chalcones derivatives .

Results

The synthesized compounds were screened for antimicrobial activity. The results showed that these compounds have wide applications in pharmaceutical and medicinal chemistry .

3. PPARα Agonists for Retinal Disorders

Application

The compound is used in the development of PPARα agonists, which are promising drug targets for retinal disorders like diabetic retinopathy and age-related macular degeneration .

Method

The compound is used in the synthesis of a first-generation lead (A91) and second-generation analogues . These compounds are designed to have cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

Results

The first-generation lead showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) . The second-generation analogues are positioned for detailed PK/PD and pre-clinical evaluation .

4. Synthesis of Transition Metal Complexes

Application

The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .

Method

The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with transition metal ions to form complexes .

Results

The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .

5. Synthesis of PPARα Agonists

Application

The compound is used in the development of PPARα agonists, which are promising drug targets for retinal disorders like diabetic retinopathy and age-related macular degeneration .

Method

The compound is used in the synthesis of a first-generation lead (A91) and second-generation analogues . These compounds are designed to have cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

Results

The first-generation lead showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) . The second-generation analogues are positioned for detailed PK/PD and pre-clinical evaluation .

6. Synthesis of Transition Metal Complexes

Application

The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .

Method

The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with transition metal ions to form complexes .

Results

The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .

Safety And Hazards

The safety data sheet for compounds similar to 4-(Benzyloxy)-2-fluorobenzonitrile suggests that they are combustible and toxic if inhaled . They may cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . They may also cause genetic defects and cancer .

properties

IUPAC Name

2-fluoro-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDBNJUWRRLOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462674
Record name 4-(Benzyloxy)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-fluorobenzonitrile

CAS RN

185836-35-5
Record name 4-(Benzyloxy)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 20 (10.00 g, 35.7 mmol) and cuprous cyanide (13.00 , 71.4 mmol) were suspended in 1-methyl-2-pyrollidinone (250 ml) and heated under reflux for 24 h. The reaction mixture was cooled to room temperature and filtered through ‘hyflo’ to remove the excess cuprous cyanide. Water (200 ml) was added to the solution which was subsequently washed with ether (2×400 ml). The combined ether extracts were then washed with water (2×500 ml) and brine (500 ml) and then dried (MgSO4). The drying agent was filtered off and the solvent removed in vacuo to yield an off-white solid which was purified by column chromatography (dichloromethane) on silica to yield colourless crystals. Yield 5.79 g (71%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
71.4 mmol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-hydroxy-benzonitrile (80 g, 0.58 mol), potassium carbonate (162 g, 1.17 mol) and benzyl bromide (76.4 mL, 0.64 mol) and potassium iodide (9.6 g, 0.058 mol) in acetone (600 mL) was stirred at RT and a significant exothermic reaction was observed. Stirring continued for 18 h without cooling. Reaction progress was monitored by TLC analysis. The reaction mixture was diluted with H2O (600 mL) and extracted with EtOAc (500 mL×2). The combined organic extracts were washed with saturated aqueous NaCl solution (500 mL), dried over Na2SO4, filtered and concentrated in vacuo. The resultant residue was triturated in cyclohexane (300 mL) and the crystalline solid was filtered off and washed to afford 4-Benzyloxy-2-fluoro-benzonitrile (118.2 g, 90%). 1H NMR (400 MHz, CDCl3): 7.51 (1H, dd, J=8.70, 7.48 Hz), 7.40 (5H, m), 6.86-6.76 (2H, m), 5.11 (2H, s).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
76.4 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following General Procedure F and using 2-fluoro-4-hydroxy-benzonitrile (11.37 g, 83 mmol), acetone (100 mL), potassium carbonate (30 g, 165.8 mmol) followed by benzyl bromide (10.84 mL, 91 mmol) the title product (18 g, 96%) was obtained.
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10.84 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods IV

Procedure details

15.2 ml (0.127 mol) of benzyl bromide and 29.3 g (0.212 mol) of potassium carbonate are added to a solution of 13.3 g (0.106 mol) of 2-fluoro-4-hydroxybenzonitrile in 150 ml of acetonitrile. The mixture is stirred at reflux for 1 hour 30 minutes and then filtered, the filtrate is concentrated under reduced pressure, and the oil obtained is diluted in the minimum amount of dichloromethane. After crystallization by addition of diisopropyl ether, filtration and drying, 20.3 g of product are obtained. Melting point : 87° C.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 2-fluoro-4-hydroxybenzonitrile, 29 (15.00 g, 0.1094 mol) in DMF (45.0 mL) cooled to 0° C. was added potassium carbonate (37.8 g, 0.274 mol) followed by stifling at 0-5° C. for 30 min. Benzyl bromide (13.7 mL, 0.115 mol) was added to the reaction mixture at <5° C., stirred at 5° C. for 1 h followed by warming to 20° C. and stirring for additional 2.5 h. The completed reaction was partitioned between water (180 ml) and MTBE (220 mL), the layers separated and the organic layer was washed with water (90 mL), concentrated and azeotroped to dry two times with EtOAc (150 mL each) to provide 4-(benzyloxy)-2-fluorobenzonitrile, 30 (24.64 g, 0.1084 mol, 99% yield) as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
29
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
LZ Yan, S Bi, R Ren - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 4-(Benzyloxy)-2-fluorobenzonitrile Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 1 scripts.iucr.org
K Dahl, TL Collier, R Cheng, X Zhang… - Journal of Labelled …, 2018 - Wiley Online Library
Carbon‐11‐labeled carbon dioxide is the most common feedstock for the synthesis of positron emission tomography radiotracers and can be directly used for 11 C‐carbonylation. …
SG Koenig, KL Green, B Müller, CG Sowell, D Askin… - Tetrahedron, 2021 - Elsevier
A practical route to PI3K α-selective inhibitor GDC-0326 is reported. The synthesis leverages an existing scheme to a key tetracyclic benzoxazepine intermediate and optimizes it for …
Number of citations: 4 www.sciencedirect.com
SJ Cowling, KJ Toyne, JW Goodby - Journal of Materials Chemistry, 2001 - pubs.rsc.org
Two series of side-chain liquid crystalline polymers were prepared by cationic ring-opening of oxetane substituted mesogens. Each of the terminally appended side chain polymers …
Number of citations: 15 pubs.rsc.org
JP Jasinski, RJ Butcher, C Kumar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C15H12Cl4O, the dihedral angle between the least-squares planes of the two benzene rings is 82.6 (9). The dihedral angles between the COC mean plane of the …
Number of citations: 2 scripts.iucr.org
SK Bagal, M Andrews, BM Bechle, J Bian… - Journal of medicinal …, 2018 - ACS Publications
Hormones of the neurotrophin family, nerve growth factor (NGF), brain derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4), are known to activate the …
Number of citations: 28 pubs.acs.org
AA Hassan, AA Aly, HN Tawfeek - Advances in Heterocyclic Chemistry, 2018 - Elsevier
Indazoles (azaindoles) are heterocyclic compounds structurally related to indoles and can be viewed as indole isosteres. The indazole moiety is a 10-π electron aromatic heterocyclic …
Number of citations: 8 www.sciencedirect.com

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